PAF blocker; cardiotoxic: inhibits glucose uptake
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Overview
Description
LSM-6400 is an indole alkaloid.
Scientific Research Applications
1. Cardioprotection by Hydrogen Sulfide in Metabolic Inhibition
Hydrogen sulfide (H2S) has been identified as playing a crucial role in cardioprotection during severe metabolic inhibition in rat ventricular myocytes. This protection is observed in conditions of glucose deprivation and glycolysis inhibition, suggesting a significant role for endogenous H2S in response to metabolic challenges, potentially relevant for PAF blocker-induced cardiotoxicity scenarios (Pan et al., 2006).
2. Pathologic Glycolytic Metabolism in Pulmonary Arterial Hypertension (PAH) Hearts
Research shows that PAH hearts exhibit a pathologic switch to glycolytic metabolism, which can be detected using fasting 2-deoxy-2-[(18)F]fluoro-d-glucose positron emission tomography (FDG-PET). This metabolic shift correlates with cardiac dysfunction and might be informative for therapeutic monitoring, providing insights into the metabolic alterations associated with PAF blockers (Lundgrin et al., 2013).
3. High Glucose Inducing Plasminogen Activator Inhibitor-1 Expression
4. L-type Calcium Channel Blockers Modulating Microvascular Hyperpermeability
L-type calcium channel blockers have been shown to significantly inhibit PAF-induced microvascular dysfunction. This finding suggests a potential therapeutic application for managing PAF-induced hyperpermeability, which could be relevant in the context of PAF blocker-induced cardiotoxicity (Oshiro et al., 1995).
5. Phenylarsine Oxide Inhibiting Insulin-Dependent Glucose Transport
Phenylarsine oxide (PAO) is known to inhibit insulin-stimulated glucose transport activity, affecting the metabolic function in rat soleus muscles. This inhibition might provide a model for understanding the metabolic aspects of PAF blocker-induced cardiotoxicity, especially in relation to glucose uptake mechanisms (Wang et al., 1991).
6. PEDF Increasing GLUT4-Mediated Glucose Uptake
Pigment epithelium-derived factor (PEDF) has been shown to increase glucose uptake in ischemic myocardium via the PI3K/AKT pathway. This insight is critical for understanding the glucose metabolism pathways in cardiac cells, which could be impacted by PAF blocker-induced cardiotoxicity (Yuan et al., 2019).
7. Paeonol's Cardioprotective Effect Against Epirubicin-Induced Injury
Paeonol has been observed to ameliorate myocardial injury, potentially relevant in the context of PAF blocker-induced cardiotoxicity. It functions by modulating miR-1 expression and inhibiting the activation of the PI3K/AKT/mTOR and NF-κB signaling pathways (Wu et al., 2018).
Properties
Molecular Formula |
C20H26N2O2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(1R,9R,12S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |
InChI |
InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11+,14?,15-,16?,17-,18?,19+,20+/m0/s1 |
InChI Key |
CJDRUOGAGYHKKD-TXDKXUJTSA-N |
Isomeric SMILES |
CC[C@H]1[C@H]2CC3[C@H]4[C@@]5(C[C@@H](C2C5O)N3[C@@H]1O)C6=CC=CC=C6N4C |
SMILES |
CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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